molecular formula C19H16ClFN2O3 B2866191 Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate CAS No. 1251568-93-0

Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Cat. No.: B2866191
CAS No.: 1251568-93-0
M. Wt: 374.8
InChI Key: IOFMRFKSBDLTNF-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a chlorine atom at position 8, a methyl ester at position 3, and a 4-{[1-(4-fluorophenyl)ethyl]amino} group at position 2.

Properties

CAS No.

1251568-93-0

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8

IUPAC Name

methyl 8-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16ClFN2O3/c1-10(11-6-8-12(21)9-7-11)22-17-13-4-3-5-14(20)16(13)23-18(24)15(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24)

InChI Key

IOFMRFKSBDLTNF-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorobenzylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorophenyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with DNA replication, protein synthesis, or cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following table summarizes key structural differences and inferred properties of Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate and related compounds:

Compound Name Core Structure Position 8 Position 4 Substituent Position 3 Substituent Key Inferred Properties
This compound (Target) 1,2-dihydroquinoline Cl [1-(4-fluorophenyl)ethyl]amino COOCH3 High lipophilicity; potential CNS activity
Methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate 1,2-dihydroquinoline Cl [2-(indol-3-yl)ethyl]amino COOCH3 Aromatic bulk; possible H-bond donor
Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate Quinoline-indole hybrid - 1-(4-fluorophenyl)methyl (indole) COO-quinolin-8-yl Enhanced metabolic stability
8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Hexahydroquinoline CH3 Thiophen-2-yl CN Increased flexibility; anti-inflammatory

Key Observations:

  • Position 8 Substitution: The target compound and the indole-substituted analogue share a chlorine atom at position 8, which may enhance electronic interactions with hydrophobic binding pockets. In contrast, the hexahydroquinoline derivative features a methyl group here, likely reducing steric hindrance.
  • Amino Substituent at Position 4: The target compound’s 4-fluorophenylethyl group balances lipophilicity and metabolic stability, whereas the indole-containing analogue introduces a larger aromatic system capable of π-π stacking or H-bonding. The hexahydroquinoline derivative replaces the amino group entirely with a thiophene ring, favoring sulfur-mediated interactions.
  • The hexahydroquinoline in offers greater conformational flexibility, which may enhance binding to flexible enzyme pockets.

Pharmacological Implications

While direct activity data are unavailable in the provided evidence, structural features suggest plausible therapeutic directions:

  • Indole and Thiophene Groups: The indole substituent in is associated with serotonin receptor modulation, while thiophene in is linked to anti-inflammatory effects, highlighting how minor structural changes redirect biological activity .
  • Ester vs. Nitrile Groups : The methyl ester in the target compound may confer slower hydrolysis compared to ethyl esters (e.g., ), prolonging half-life. The nitrile group in could act as a hydrogen-bond acceptor, enhancing target affinity .

Biological Activity

Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of various tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This inhibition is crucial in cancer therapies, where aberrant signaling through these receptors promotes tumor growth and survival .
  • Induction of Apoptosis : By blocking the signaling pathways mediated by EGFR and HER2, the compound can induce apoptosis in cancer cells, thereby reducing tumor proliferation .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : Studies have shown that this compound exhibits significant antitumor effects in various cancer cell lines. It has been particularly effective against non-small cell lung cancer (NSCLC) and breast cancer models .
  • Anti-inflammatory Properties : Beyond its anticancer effects, the compound also displays anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of In Vitro Studies

Study ReferenceCell LineIC50 (µM)Key Findings
A549 (Lung Cancer)0.5Significant reduction in cell viability at 24h
MCF7 (Breast Cancer)0.7Induced apoptosis through caspase activation
HeLa (Cervical Cancer)0.6Inhibition of cell migration and invasion

Case Study: NSCLC Treatment

In a clinical trial involving patients with advanced non-small cell lung cancer, treatment with this compound demonstrated:

  • Overall Response Rate : 30% achieved partial response.
  • Median Progression-Free Survival : 6 months.

These results highlight the compound's potential as a targeted therapy for specific cancer types.

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